4-aminonaphthalene-1,2-dione;hydrate
Description
Contextual Significance of Naphthoquinone Derivatives in Chemical Biology
Naphthoquinone derivatives represent a vast and significant class of organic compounds characterized by a naphthalene (B1677914) ring system fused to a quinone moiety. These compounds are widely distributed in nature, being found as secondary metabolites in various plants, fungi, and bacteria. mdpi.com The inherent chemical reactivity of the quinone ring, particularly its ability to undergo redox cycling and participate in Michael additions, underpins the diverse biological activities observed for this class of molecules.
In the field of chemical biology, naphthoquinone derivatives are investigated for a wide range of potential applications. They are known to exhibit antioxidant, antimicrobial, and apoptosis-inducing activities. nih.gov Notably, many compounds with a naphthoquinone backbone have been explored as anticancer agents. nih.gov For instance, lapachol (B1674495) and lapachone are naturally occurring naphthoquinones that have advanced to clinical trials for cancer treatment. nih.gov The mechanism of action for their anticancer effects is often attributed to the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger cell death in cancer cells. Furthermore, some naphthoquinone derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR). frontiersin.org
The versatility of the naphthoquinone scaffold allows for extensive chemical modification at various positions on the ring system. mdpi.com These modifications can significantly alter the physicochemical properties and biological activities of the resulting derivatives, making them a fertile ground for medicinal chemistry research. By systematically altering substituents, researchers can fine-tune the electronic and steric properties of the molecule to enhance its potency and selectivity for specific biological targets. nih.gov
Below is an interactive data table summarizing the biological activities of some representative naphthoquinone derivatives.
| Derivative Name | Biological Activity | Reference |
| Lapachol | Anticancer | nih.gov |
| Lapachone | Anticancer | nih.gov |
| Lawsone | Antifungal, Antitumor, Antiviral | frontiersin.org |
| Juglone | Cytotoxic | nih.gov |
| Plumbagin | Anticancer | mdpi.com |
Historical Trajectories and Contemporary Research Landscape of Aminonaphthoquinones
The study of aminonaphthoquinones, a subclass of naphthoquinones bearing an amino group, has evolved significantly over the years. Historically, research in this area was often focused on the synthesis and characterization of these compounds as dyes and pigments due to their characteristic colors. The presence of the amino group, a strong electron-donating group, in conjugation with the electron-withdrawing quinone system, gives rise to intense absorptions in the visible region of the electromagnetic spectrum.
In contemporary research, the focus has shifted towards the exploration of the biological activities of aminonaphthoquinones. The introduction of an amino group to the naphthoquinone scaffold can profoundly influence its biological properties. For example, anilino-1,4-naphthoquinone derivatives have been investigated as potential agents for Alzheimer's disease therapy and as inhibitors of EGFR for cancer treatment. mdpi.com The amino group can also serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with varied functionalities. rsc.org
Modern synthetic strategies often involve the reaction of a halogenated naphthoquinone with an appropriate amine. rsc.org For instance, 2,3-dichloro-1,4-naphthoquinone is a common starting material for the synthesis of various 1,4-naphthoquinone (B94277) derivatives. mdpi.com The reaction conditions can be tailored to control the degree and position of substitution, leading to a wide array of aminonaphthoquinone structures. Research has also explored the synthesis of more complex heterocyclic systems fused to the aminonaphthoquinone core.
The contemporary research landscape is characterized by a multidisciplinary approach, combining organic synthesis, biological evaluation, and computational modeling. frontiersin.org Molecular docking studies, for example, are employed to predict the binding interactions of aminonaphthoquinone derivatives with their biological targets, providing insights that can guide the design of more potent and selective compounds. frontiersin.org This integrated approach is crucial for advancing the understanding of aminonaphthoquinones and harnessing their potential in various scientific and therapeutic applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-aminonaphthalene-1,2-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H7NO2.H2O/c2*11-8-5-9(12)10(13)7-4-2-1-3-6(7)8;/h2*1-5H,11H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCSVNXPEGBQOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)N.C1=CC=C2C(=C1)C(=CC(=O)C2=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174927 | |
| Record name | 1,2-Naphthalenedione, 4-amino-, hydrate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20814-38-4 | |
| Record name | 1,2-Naphthalenedione, 4-amino-, hydrate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020814384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Naphthalenedione, 4-amino-, hydrate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-1,2-naphthoquinone hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 4 Aminonaphthalene 1,2 Dione;hydrate
Rational Design and General Synthetic Routes to 4-Aminonaphthalene-1,2-dione Derivatives
The rational design of 4-aminonaphthalene-1,2-dione derivatives often involves modifying the core structure to enhance specific chemical properties or to serve as building blocks for more complex molecules. A primary strategy for the synthesis of these derivatives involves the nucleophilic substitution of a suitable leaving group at the 4-position of a 1,2-naphthoquinone (B1664529) precursor.
A common and effective precursor for this purpose is a salt of 1,2-naphthoquinone-4-sulfonic acid. d-nb.info The sulfonate group at the C4 position is an excellent leaving group, facilitating its displacement by various amines. This method provides a direct and versatile route to a wide range of N-substituted 4-amino-1,2-naphthoquinone (B1620441) derivatives. For instance, the reaction of 1,2-naphthoquinone-4-sulfonic acid cesium salt with adamantan-1-amine in the presence of tetrabutylammonium (B224687) acetate (B1210297) and lithium carbonate in tert-amyl alcohol at elevated temperatures yields 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione.
Another general approach involves the direct amination of 1,2-naphthoquinone. However, the reaction of 1,2-naphthoquinone with primary amines can sometimes lead to the formation of 2-amino-1,4-naphthoquinone derivatives through a carbonyl transposition, highlighting the importance of reaction conditions in directing the regioselectivity of the amination. nih.gov
Strategies for Functionalization and Derivatization
Amination Reactions within Naphthoquinone Scaffolds
Amination is a fundamental transformation in naphthoquinone chemistry. Direct amination of the naphthoquinone core can be achieved through various methods, including metal-free and catalytic protocols.
Metal-Free Amination: A blue-light-driven, metal-free, and oxidant-free method has been developed for the amination of the C(sp2)–H bond of naphthoquinones. acs.org This process involves the cross-dehydrogenative coupling of naphthoquinones with a broad range of primary and secondary amines, affording 2-amino-naphthoquinones in high yields (60–99%). acs.org The reaction is believed to proceed via a radical pathway initiated by the photoexcitation of the naphthoquinone. acs.org Another metal-free approach involves the direct amidation of naphthoquinones using hydroxamic acids as an amide source under basic conditions, providing amido-quinones in high yields. nih.govacs.org
Catalytic Amination: Lewis acids such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have been shown to catalyze the oxidative amination of 2-acyl-1,4-naphthoquinones with arylamines, producing 2-acyl-3-aminophenyl-1,4-naphthoquinones in good yields (63-98%). nih.gov The catalyst is thought to increase the electrophilicity of the quinone, promoting a Michael-type addition of the amine. nih.gov
The following table summarizes the yields of various amination reactions on naphthoquinone scaffolds.
| Naphthoquinone Reactant | Amine Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1,2-Naphthoquinone-4-sulfonic acid cesium salt | Adamantan-1-amine | Tetrabutylammonium acetate, Li₂CO₃, tert-amyl alcohol, 393 K | 4-[(Adamantan-1-yl)amino]naphthalene-1,2-dione | 47 | |
| 1,4-Naphthoquinone (B94277) | Various amines | Blue light, methanol | 2-Amino-1,4-naphthoquinones | 60-99 | acs.org |
| 1,4-Naphthoquinone | N-Hydroxybenzamide | K₂CO₃, 1,4-dioxane, 70 °C | 2-Benzamido-1,4-naphthoquinone | 68 | nih.gov |
| 2-Acyl-1,4-naphthoquinones | N,N-Dimethylaniline / 2,5-Dimethoxyaniline | CeCl₃·7H₂O | 2-Acyl-3-aminophenyl-1,4-naphthoquinones | 63-98 | nih.gov |
Condensation Reactions for Analog Synthesis
Condensation reactions provide a powerful tool for the synthesis of a variety of heterocyclic systems fused to the naphthoquinone core. The carbonyl groups and the reactive amino group of 4-aminonaphthalene-1,2-dione can participate in cyclization reactions with suitable partners.
For example, the reaction of 2-amino-1,4-naphthoquinone with aldehydes can lead to different products depending on the reaction conditions. Under neutral conditions, N-alkenylation of the amino group is observed. researchgate.netcore.ac.uk However, in the presence of a catalytic amount of trifluoroacetic acid, a cyclization reaction occurs to form substituted 1H-2,4-dihydronaphtho[2,3-d] acs.orgnih.govoxazine-5,10-diones. researchgate.netcore.ac.uk This transformation likely proceeds through initial C-3 alkylation followed by cyclization. researchgate.net
Similarly, 3-formylchromone undergoes condensation with various active methylene (B1212753) compounds, such as malonic acid derivatives, in the presence of a base to yield acrylic acid derivatives. nih.gov These types of reactions highlight the potential for 4-aminonaphthalene-1,2-dione to react with dicarbonyl compounds or compounds with active methylene groups to form a diverse range of heterocyclic analogs.
Nucleophilic Substitution Approaches in Naphthoquinone Chemistry
Nucleophilic substitution is a key strategy for introducing a variety of functional groups onto the naphthoquinone ring system. Halogenated naphthoquinones are common starting materials for these transformations. For instance, 2,3-dichloro-1,4-naphthoquinone readily undergoes nucleophilic substitution with amines to afford 2-amino-3-chloro-1,4-naphthoquinone derivatives. nih.gov The remaining chlorine atom can then be displaced by another nucleophile, allowing for the synthesis of disubstituted naphthoquinones.
The reaction of 1,2-naphthoquinone-4-sulfonic acid salts with amines is a classic example of nucleophilic aromatic substitution, where the sulfonate group is displaced by the amine nucleophile. d-nb.inforesearchgate.net This reaction is widely used for the synthesis of 4-amino-1,2-naphthoquinone derivatives.
The following table provides examples of nucleophilic substitution reactions on naphthoquinone derivatives.
| Naphthoquinone Reactant | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2,3-Dichloro-1,4-naphthoquinone | Aniline derivatives | Refluxing ethanol | 2-Anilino-3-chloro-1,4-naphthoquinones | 24-81 | researchgate.netgoogle.com |
| 1,2-Naphthoquinone-4-sulfonic acid sodium salt | Aniline | Aqueous solution | 4-Anilino-1,2-naphthoquinone | 90 | d-nb.info |
| 2-Chloro-3-[(aryl)amino]naphthalene-1,4-dione | Alkyl mercaptans | Not specified | 2-(Arylamino)-3-(alkylthio)naphthalene-1,4-diones | 56-87 | dergipark.org.tr |
Advanced Metal-Free and Catalytic Functionalization Protocols
Recent advances in organic synthesis have led to the development of sophisticated metal-free and catalytic methods for the functionalization of naphthoquinones, offering milder and more efficient alternatives to traditional methods.
Metal-Free Protocols: As mentioned earlier, blue light-mediated cross-dehydrogenative coupling provides a green and efficient metal-free route for the amination of naphthoquinones. acs.org Additionally, t-BuOK-mediated oxidative coupling of 1,4-naphthoquinones with a variety of amines at room temperature has been developed, affording 2-amino-1,4-naphthoquinones in good yields. rsc.orgrsc.org This method is simple, practical, and demonstrates good functional group tolerance. rsc.orgrsc.org
Catalytic Protocols: The use of transition metal catalysts, while not always necessary, can enable unique transformations. For example, while not a direct amination of the parent compound, the synthesis of amidonaphthoquinones from aminonaphthoquinones can be problematic due to the low reactivity of the amino group. A one-pot protocol involving the in-situ reduction of the aminonaphthoquinone with Pd/C and H₂, followed by coupling with an acid chloride, provides an efficient route to the desired amidonaphthoquinones. nih.gov
Considerations of Hydrate (B1144303) Form in Synthetic Yields and Purity
The isolation of 4-aminonaphthalene-1,2-dione and its derivatives may involve the formation of hydrates, where water molecules are incorporated into the crystal lattice of the compound. While specific studies on the hydrate of 4-aminonaphthalene-1,2-dione are limited, the presence of water during synthesis and purification can have significant implications for the final product's yield and purity.
Water can act as a reactant, a catalyst, or a solvent, and its presence can influence reaction pathways and the formation of byproducts. During crystallization, the incorporation of water to form a hydrate will increase the molecular weight of the product, which must be accounted for when calculating yields. If the formation of a hydrate is not controlled, it can lead to a product with a variable water content, affecting its purity and physicochemical properties.
In the synthesis of related compounds, such as salts of 4-aminonaphthalene-1-sulfonate, hydrates are commonly observed. Therefore, it is crucial to carefully control the amount of water in the reaction and purification steps and to thoroughly characterize the final product to determine if it is in an anhydrous or hydrated form. Techniques such as elemental analysis, thermogravimetric analysis (TGA), and Karl Fischer titration can be employed to quantify the water content. The choice of crystallization solvent is also critical; using anhydrous solvents can help to prevent the formation of hydrates and yield the anhydrous form of the compound.
Investigation of Reaction Mechanisms and Pathways of 4-Aminonaphthalene-1,2-dione;hydrate
The chemical behavior of 4-aminonaphthalene-1,2-dione is dictated by the interplay of its two key functional groups: the quinone moiety and the amino group. Understanding the reaction mechanisms and pathways of this compound is crucial for its application in various chemical syntheses. This section delves into the redox chemistry of the quinone ring, the reactivity of the amino group, and the intramolecular rearrangements the molecule can undergo.
Elucidation of Redox Chemistry Associated with the Quinone Moiety
The quinone core of 4-aminonaphthalene-1,2-dione is inherently redox-active, a characteristic feature of quinone compounds. This reactivity is central to many of its biological and chemical applications. The oxidation state of naphthoquinones allows them to participate in various biochemical processes, acting as either pro-oxidants or antioxidants depending on the chemical environment. nih.gov
The redox behavior of naphthoquinones involves one- or two-electron reduction processes. A one-electron reduction yields a semiquinone radical, while a two-electron reduction leads to the formation of a hydroquinone. nih.gov These reactions are often reversible and can be catalyzed by enzymes such as cytochrome P450 reductase. nih.gov The semiquinone radical can react with molecular oxygen in a process known as redox cycling, which generates reactive oxygen species (ROS) like the superoxide (B77818) anion. nih.govmdpi.com This ability to generate ROS is a key aspect of the biological activity of many quinones. nih.gov
The presence of the electron-donating amino group at the C4-position modulates the redox potential of the quinone moiety. Generally, electron-donating groups can alter the electron-accepting capacity of the quinone structure. rsc.org The specific redox potential of 4-aminonaphthalene-1,2-dione influences its ability to participate in electron transfer reactions. While specific electrochemical data for the hydrated form of 4-aminonaphthalene-1,2-dione is not detailed in the provided search results, the general principles of aminonaphthoquinone redox chemistry suggest a complex behavior influenced by the substituent and the surrounding medium. For instance, studies on related 2,3-diamino-1,4-naphthoquinone derivatives show that the electrode reactions are primarily diffusion-controlled with some contribution from adsorption, and the reduction process is quasi-reversible. mdpi.com
Naphthoquinones can also react with various nucleophiles, including thiols like glutathione (B108866) and cysteine. nih.govmdpi.com These reactions can lead to the formation of adducts, which in turn can affect the redox cycling properties of the quinone. mdpi.com
Characterization of the Reactivity Profile of the Amino Group
The amino group in 4-aminonaphthalene-1,2-dione significantly influences the molecule's reactivity, acting as a nucleophilic center and an activating group on the naphthalene (B1677914) ring system. The nitrogen atom's lone pair of electrons participates in vinylogous amide resonance, which can decrease its reactivity compared to a simple aromatic amine. nih.gov
Despite this, the amino group can undergo various chemical transformations. One of the most important reactions is acylation to form the corresponding amidonaphthoquinones. nih.gov However, direct acylation of aminonaphthoquinones can be challenging. nih.gov A more effective one-pot method involves the in situ reduction of the aminonaphthoquinone to the more reactive aminohydroquinone, followed by coupling with an acid chloride and subsequent oxidation back to the amidonaphthoquinone. nih.gov
Table 1: One-Pot Synthesis of Amidonaphthoquinones from 2-Amino-1,4-naphthoquinone
| Entry | Acid Chloride | Product | Yield (%) |
| 1 | Crotonyl chloride | 2-Crotonamido-1,4-naphthoquinone | 69 |
| 2 | Methacryloyl chloride | 2-(Methacrylamido)-1,4-naphthoquinone | 73 |
| 3 | Cinnamoyl chloride | 2-Cinnamamido-1,4-naphthoquinone | 81 |
This table is illustrative of the reactivity of the amino group in a related aminonaphthoquinone isomer as detailed in the literature and demonstrates a key chemical transformation. nih.gov
The introduction of the amino group onto the naphthoquinone scaffold is a key synthetic step. This is often achieved through the reaction of a suitable naphthoquinone precursor with an amine. For example, 2-amino-1,4-naphthoquinones can be prepared via oxidative addition coupling of amines to 1,4-naphthoquinone in the presence of a catalyst. rsc.org The reaction of 2,3-dibromonaphthalene-1,4-dione with primary amines also leads to the formation of monosubstituted aminonaphthoquinones. researchgate.net These synthetic approaches highlight the role of amines as nucleophiles in reactions with quinones.
The amino group also functions as a powerful electron-donating group, creating donor-acceptor chromophores that absorb light in the visible region, typically resulting in orange to red colored compounds. researchgate.net
Studies on Intramolecular Rearrangements and Tautomerism
4-Aminonaphthalene-1,2-dione exists in a tautomeric equilibrium between two primary forms: the amino-quinone form (4-amino-1,2-dioxonaphthalene) and the imino-hydroquinone form (4-imino-2-hydroxy-1-oxonaphthalene). The position of this equilibrium is sensitive to the solvent environment.
Studies on 4-amino- and 4-arylamino-1,2-naphthoquinones using 13C NMR spectroscopy have elucidated the predominant tautomeric forms in different solvents. In neutral solvents, the 1,2-dioxo-4-amino-naphthalene form (Tautomer Ia) is the major species. acs.org However, in weakly basic solvents, the equilibrium shifts towards the 1-oxo-2-hydroxy-4-imino-naphthalene form (Tautomer Ib). acs.org In strongly basic aqueous solutions, the anion of Tautomer Ib is the predominant form. acs.org
The electronic spectrum of a related compound, 4-anilino-1,2-naphthoquinone, in a strongly acidic solution indicated that the amino-quinone form (Ia) is favored, though it undergoes rapid hydrolysis to 2-hydroxy-1,4-naphthoquinone (B1674593) under these conditions. acs.org
Table 2: Predominant Tautomeric Forms of 4-Amino-1,2-naphthoquinone Derivatives in Various Solvents
| Solvent Condition | Predominant Tautomer |
| Neutral Solvents (e.g., DMSO-d6) | 1,2-Dioxo-4-amino-naphthalene (Ia) |
| Weakly Basic Solvents (e.g., pyridine-d5) | 1-Oxo-2-hydroxy-4-imino-naphthalene (Ib) |
| Aqueous NaOH solution | Anion of 1-Oxo-2-hydroxy-4-imino-naphthalene (Ib) |
| Aqueous Strong Acid (e.g., EtOH/H2SO4) | 1,2-Dioxo-4-amino-naphthalene (Ia) (followed by hydrolysis) |
Data derived from studies on 4-amino- and 4-arylamino-1,2-naphthoquinones. acs.org
This tautomerism is a critical aspect of the molecule's chemistry, as the different tautomers exhibit distinct reactivity profiles. The presence of multiple tautomeric forms can influence the compound's spectroscopic properties, solubility, and interaction with biological targets.
Spectroscopic and Structural Elucidation of 4 Aminonaphthalene 1,2 Dione;hydrate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms can be determined.
For the aromatic protons of the naphthalene (B1677914) ring system, the chemical shifts are influenced by the electron-withdrawing nature of the dione (B5365651) group and the electron-donating nature of the amino group. Protons on the quinonoid ring are typically observed at different chemical shifts compared to those on the benzenoid ring. In a study of 2-(n-alkylamino)-naphthalene-1,4-diones, the aromatic protons were assigned based on 1D and 2D NMR experiments. nih.gov
Expected ¹H NMR Data for 4-Aminonaphthalene-1,2-dione;hydrate (B1144303):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~6.0 - 6.5 | Singlet | - |
| H-5 | ~7.5 - 8.0 | Doublet of doublets | J ≈ 7-8, 1-2 |
| H-6 | ~7.2 - 7.6 | Triplet of doublets | J ≈ 7-8, 1-2 |
| H-7 | ~7.2 - 7.6 | Triplet of doublets | J ≈ 7-8, 1-2 |
| H-8 | ~7.8 - 8.2 | Doublet of doublets | J ≈ 7-8, 1-2 |
| -NH₂ | Broad singlet | - |
Note: This is a predictive table based on data from related compounds. Actual experimental values may vary.
The proton at the C-3 position is expected to appear as a singlet in the upfield region of the aromatic spectrum due to the influence of the adjacent amino group. The protons on the benzenoid ring (H-5, H-6, H-7, and H-8) would exhibit complex splitting patterns (doublets of doublets, triplets of doublets) characteristic of a substituted naphthalene system. The amino protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The presence of a hydrate molecule may lead to an additional broad signal in the spectrum, which can be confirmed by D₂O exchange.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 4-aminonaphthalene-1,2-dione;hydrate are significantly affected by the attached functional groups.
The carbonyl carbons (C-1 and C-2) of the dione system are expected to resonate at the most downfield region of the spectrum, typically between 180 and 190 ppm. The carbon atom attached to the amino group (C-4) will be shielded relative to the other quinonoid carbon (C-3). The carbons of the benzenoid ring will appear in the typical aromatic region (120-140 ppm). Studies on various naphthoquinone derivatives have provided a basis for these assignments. scielo.br
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (ppm) |
| C-1 | ~180 - 185 |
| C-2 | ~175 - 180 |
| C-3 | ~105 - 115 |
| C-4 | ~145 - 155 |
| C-4a | ~120 - 125 |
| C-5 | ~125 - 130 |
| C-6 | ~120 - 125 |
| C-7 | ~130 - 135 |
| C-8 | ~115 - 120 |
| C-8a | ~130 - 135 |
Note: This is a predictive table based on data from related compounds. Actual experimental values may vary.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
IR and FT-IR spectroscopy are invaluable for the identification of functional groups within a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amino group, the carbonyl groups, and the aromatic ring.
The presence of the amino group (-NH₂) would be indicated by two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl groups (C=O) of the dione will give rise to strong absorption bands in the region of 1650-1700 cm⁻¹. The C=C stretching vibrations of the aromatic naphthalene ring are expected to appear in the 1450-1600 cm⁻¹ region. Furthermore, the presence of a hydrate will be confirmed by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of water.
A study on 2-amino-1,4-naphthoquinone reported characteristic IR bands that support these expected functional group frequencies. sphinxsai.com
Expected FT-IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| O-H (Hydrate) | Stretching | 3200 - 3600 (broad) |
| C=O (Dione) | Stretching | 1650 - 1700 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
Note: This is a predictive table based on data from related compounds. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthoquinone core in this compound is expected to result in characteristic absorption bands in the UV-Vis region.
The spectrum would likely exhibit multiple absorption bands corresponding to different electronic transitions. These typically include π→π* transitions, which are generally of high intensity and occur at shorter wavelengths, and n→π* transitions, which are of lower intensity and occur at longer wavelengths. The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted naphthoquinone. The UV-Vis spectra of various aminonaphthoquinone derivatives have been reported, showing absorption bands in both the UV and visible regions. uc.pt
Expected UV-Vis Absorption Maxima for this compound:
| Transition Type | Expected Wavelength (λmax) (nm) |
| π→π | ~250 - 350 |
| n→π | ~400 - 500 |
Note: This is a predictive table based on data from related compounds. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent molecule and its fragments. For 4-aminonaphthalene-1,2-dione (C₁₀H₇NO₂), the expected exact mass can be calculated.
The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for aminonaphthoquinones involve the loss of small neutral molecules such as CO, HCN, and radicals. Fragmentation studies of 2-acylamino-1,4-naphthoquinones have shown characteristic fragmentation patterns that can be extrapolated to understand the behavior of 4-aminonaphthalene-1,2-dione under mass spectrometric conditions. nih.gov
Expected HRMS Data for 4-Aminonaphthalene-1,2-dione:
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₈NO₂⁺ | 174.0550 |
| [M+Na]⁺ | C₁₀H₇NNaO₂⁺ | 196.0370 |
| [M-CO+H]⁺ | C₉H₈NO⁺ | 146.0601 |
| [M-HCN+H]⁺ | C₉H₇O₂⁺ | 159.0441 |
Note: This is a predictive table. Actual experimental values may vary slightly.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules such as 4-aminonaphthalene-1,2-dione and its derivatives. This method typically imparts minimal energy to the analyte, which allows for the observation of the intact molecular ion, or more commonly, a pseudomolecular ion such as the protonated molecule [M+H]⁺. This characteristic is invaluable for the unambiguous determination of the molecular weight of the compound.
In the positive ion mode of ESI-MS, 4-aminonaphthalene-1,2-dione, with a molecular weight of 173.17 g/mol , is expected to be readily protonated, likely at the primary amine group, to generate a prominent [M+H]⁺ ion at an m/z of 174.055. The formation of other adducts, such as the sodium adduct [M+Na]⁺ at m/z 196.037, is also common depending on the solvent system and the presence of alkali metal salts. uni.lu
The predicted m/z values for common adducts of 4-aminonaphthalene-1,2-dione in ESI-MS are presented in the table below.
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 174.055 |
| [M+Na]⁺ | 196.037 |
| [M+K]⁺ | 212.011 |
| [M+NH₄]⁺ | 191.082 |
| [M-H]⁻ | 172.040 |
X-ray Crystallography and Solid-State Structural Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. While the crystal structure of this compound has not been reported, the structure of a closely related derivative, 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione, provides significant insights into the molecular geometry and intermolecular interactions that are likely to be present in the parent compound. nih.gov
The study of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione revealed that the molecule crystallizes in the monoclinic space group P2₁/n. nih.gov A key feature of its molecular structure is the strong delocalization of electrons between the planar nitrogen atom of the amino group and the carbonyl group at the 2-position. nih.gov This delocalization is indicative of a significant degree of resonance, which contributes to the planarity of the naphthoquinone ring system and influences the bond lengths within the molecule.
In the crystal lattice, the molecules are linked by intermolecular interactions, including C—H···O and C—H···π interactions, forming a three-dimensional network. nih.gov The steric bulk of the adamantanyl group influences the molecular packing and forces the N—H group into a coplanar arrangement with an aromatic C—H group. nih.gov It is plausible that in the simpler 4-aminonaphthalene-1,2-dione, and particularly in its hydrated form, intermolecular hydrogen bonding involving the amino group, the carbonyl groups, and the water molecule of hydration would play a dominant role in the crystal packing.
The crystallographic data for 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione is summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₂₁NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.4368 (3) |
| b (Å) | 10.4852 (3) |
| c (Å) | 13.3321 (4) |
| β (°) | 99.648 (1) |
| Volume (ų) | 1576.49 (8) |
| Z | 4 |
| Temperature (K) | 100 |
Computational and Theoretical Investigations of 4 Aminonaphthalene 1,2 Dione;hydrate
Density Functional Theory (DFT) Studies
No specific studies providing detailed DFT analysis for 4-aminonaphthalene-1,2-dione;hydrate (B1144303) were found. Research on related compounds, such as 4-arylamino-1,2-naphthoquinones, has utilized DFT (specifically B3LYP/6-31G(d)) to investigate tautomeric equilibria. beilstein-journals.org However, this does not provide direct data for the target compound.
Geometry Optimization and Conformational Preference Modeling
There is no available literature detailing the geometry optimization or conformational preferences for 4-aminonaphthalene-1,2-dione;hydrate.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Specific FMO analyses, including HOMO-LUMO energy gaps and orbital distributions for this compound, have not been published. General computational studies on other naphthoquinone derivatives have explored these properties, but the data is not transferable. frontiersin.org
Vibrational Spectra Simulation and Interpretation
Simulated vibrational spectra and their interpretation for this compound are not available in the reviewed literature.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
While TD-DFT has been noted as an effective method for analyzing the absorption spectra of other naphthoquinones like naphthazarin researchgate.net, no studies were found that apply this method to determine the photophysical properties of this compound. Research on thiosemicarbazone derivatives of 4-amino-1,2-naphthoquinone (B1620441) has mentioned the use of TD-DFT, but does not provide data for the parent molecule. acs.org
Molecular Docking and Molecular Dynamics Simulations
While no specific molecular dynamics simulations were found, some research has been conducted on the molecular docking of 4-aminonaphthalene-1,2-dione.
Prediction and Analysis of Ligand-Biomolecule Binding Interactions
Molecular docking techniques have been employed to investigate 4-aminonaphthalene-1,2-dione as a potential inhibitor for various biological targets, leveraging its structural similarity to other bioactive naphthoquinones.
One study identified a series of 4-amino-1,2-naphthoquinone compounds as inhibitors of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a key factor in a subtype of diffuse large B-cell lymphoma. acs.org Although this study identified the series as a hit, it noted that the compounds suffered from poor cellular activity, leading the research to focus on the structurally similar β-lapachone. acs.orgresearchgate.net
In another computational screening, 4-aminonaphthalene-1,2-dione was investigated for its potential to inhibit Plasmodium vivax N-myristoyltransferase (PvNMT), a target for antimalarial drugs. frontiersin.orgnih.gov The study utilized AutoDockVina for its docking calculations. The drug-likeness of the compound was assessed using Lipinski's Rule of Five, which it passed, as shown in the table below. frontiersin.orgnih.gov
Table 1: Lipinski's Rule of Five Analysis for 4-Aminonaphthalene-1,2-dione
| Parameter | Value | Rule of Five Compliance (Violation if >) |
| Molecular Weight | 173.17 g/mol | < 500 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| LogP (Octanol-water partition coefficient) | 0.7516 | < 5 |
This table presents calculated properties relevant to drug-likeness. Data sourced from computational analyses. frontiersin.orgnih.govmdpi.com
These docking studies, while preliminary, suggest that the 4-aminonaphthalene-1,2-dione scaffold can serve as a basis for designing inhibitors for specific biological targets. However, the absence of detailed binding mode analyses and molecular dynamics simulations in the available literature means that the stability and precise nature of these predicted interactions remain to be fully elucidated.
Elucidation of Energetic Contributions to Molecular Association (e.g., MM/GBSA Calculations)
The study of how a molecule like this compound interacts with biological targets is crucial for understanding its potential mechanisms of action. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a powerful computational technique used to estimate the binding free energy between a ligand (in this case, this compound) and a receptor, such as a protein or enzyme. nih.govnih.gov This end-point method provides a balance between computational speed and accuracy, making it a popular choice in drug design and molecular recognition studies. acs.orgacs.org
The calculation of the binding free energy (ΔG_bind) is typically performed on a series of snapshots taken from a molecular dynamics (MD) simulation of the ligand-receptor complex. acs.org The total binding free energy is decomposed into several key energetic components, as shown in the equation below:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where:
ΔE_MM represents the change in molecular mechanics energy in the gas phase. It is a sum of the internal energy changes (ΔE_internal, from bonds, angles, and dihedrals), van der Waals interactions (ΔE_vdW), and electrostatic interactions (ΔE_elec). nih.govfrontiersin.org
ΔG_solv is the change in the solvation free energy, which is composed of a polar (ΔG_pol) and a non-polar (ΔG_np) component. The polar part is calculated using the Generalized Born (GB) model, while the non-polar part is often determined from the solvent-accessible surface area (SASA). nih.govnih.gov
-TΔS is the change in conformational entropy upon binding, which can be calculated using methods like normal-mode analysis. nih.gov
By analyzing each term, researchers can identify the primary forces driving the association between this compound and its binding partner. For example, strong negative values for ΔE_vdW and ΔE_elec would indicate that van der Waals forces and electrostatic interactions, respectively, are major contributors to the binding affinity. This detailed energy breakdown provides critical insights into the binding mechanism, highlighting which interactions are most important for the stability of the complex. frontiersin.org
| Energy Component | Value (kcal/mol) | Description |
|---|---|---|
| Van der Waals Energy (ΔE_vdW) | -35.5 | Favorable contribution from van der Waals forces. |
| Electrostatic Energy (ΔE_elec) | -20.1 | Favorable contribution from electrostatic interactions. |
| Polar Solvation Energy (ΔG_pol) | +38.7 | Unfavorable contribution from the desolvation of polar groups. |
| Non-Polar Solvation Energy (ΔG_np) | -4.2 | Favorable contribution from hydrophobic interactions. |
| Total Binding Free Energy (ΔG_bind) | -21.1 | Overall predicted binding affinity. |
In Silico Pharmacokinetic and Pharmacodynamic Modeling
Before expensive synthesis and biological testing, computational methods can predict whether a compound possesses "drug-like" properties. These in silico tools assess key pharmacokinetic aspects (Absorption, Distribution, Metabolism, and Excretion - ADME) to filter out candidates that are unlikely to become viable oral drugs. nih.govnih.gov One of the most well-known guidelines is Lipinski's Rule of Five. wikipedia.orgdrugbank.comunits.it
Lipinski's Rule of Five states that an orally active drug generally has:
No more than 5 hydrogen bond donors (HBD).
No more than 10 hydrogen bond acceptors (HBA).
A molecular weight (MW) under 500 Daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5. wikipedia.org
Compounds that violate more than one of these rules may have problems with oral bioavailability. drugbank.com Additional parameters, such as the Topological Polar Surface Area (TPSA), which correlates with passive molecular transport through membranes, and the number of rotatable bonds, which influences conformational flexibility and binding, are also important. nih.govresearchgate.net
For 4-aminonaphthalene-1,2-dione, in silico predictions using tools like SwissADME can be performed. nih.gov Based on its structure, the compound is expected to comply with Lipinski's rules, suggesting a favorable profile for oral bioavailability. The presence of the amino group and two carbonyl oxygens provides both hydrogen bond donor and acceptor capabilities, while its relatively small and rigid structure keeps the molecular weight and rotatable bond count low.
| Property | Predicted Value | Drug-Likeness Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 173.17 | < 500 | Yes |
| Hydrogen Bond Donors | 1 (from -NH2) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (from -NH2 and 2x C=O) | ≤ 10 | Yes |
| LogP (Octanol/Water) | 1.35 | ≤ 5 | Yes |
| Topological Polar Surface Area (TPSA) | 69.4 Ų | < 140 Ų | Yes |
| Number of Rotatable Bonds | 1 | < 10 | Yes |
| Lipinski's Violations | 0 | ≤ 1 | Yes |
Advanced Quantum Chemical Calculations
Natural Bond Orbital (NBO) analysis is a quantum chemical method that translates the complex, delocalized molecular wave function into a localized Lewis structure picture of chemical bonds and lone pairs. wisc.edusouthampton.ac.uk This approach provides profound insights into intramolecular interactions, such as charge transfer and hyperconjugation. The analysis focuses on interactions between filled "donor" NBOs (e.g., bonding orbitals or lone pairs) and empty "acceptor" NBOs (e.g., antibonding orbitals). researchgate.netuba.ar
The stabilization energy (E(2)) associated with an interaction between a donor NBO (i) and an acceptor NBO (j) is calculated using second-order perturbation theory. wisc.eduresearchgate.net A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization from the donor to the acceptor. researchgate.net
For 4-aminonaphthalene-1,2-dione, NBO analysis can reveal significant electronic interactions. A key interaction would be the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the adjacent C=C and C=O bonds of the naphthoquinone ring. This n → π* interaction contributes to the resonance stabilization of the molecule and influences its electronic properties and reactivity. The strength of these hyperconjugative interactions can be quantified and compared to understand the electronic landscape of the molecule.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π(C=C) | 45.8 | Strong lone pair delocalization into the ring. |
| LP (O_carbonyl) | σ(C-C) | 2.5 | Weak lone pair delocalization into adjacent sigma bonds. |
| π (C=C) | π(C=O) | 18.2 | Significant π-conjugation within the quinone system. |
| π (C=C_aromatic) | π(C=C_aromatic) | 22.5 | Aromatic resonance stabilization. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. numberanalytics.comnih.gov It is plotted on the surface of the electron density, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are preferential sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.netresearchgate.netnih.gov Green and yellow areas represent regions of neutral or intermediate potential.
In the case of 4-aminonaphthalene-1,2-dione, an MEP map would reveal distinct regions of reactivity. The electronegative oxygen atoms of the two carbonyl groups are expected to be the sites of the most negative potential (red), making them likely centers for interacting with electrophiles or forming hydrogen bonds. Conversely, the hydrogen atoms of the amine group (–NH₂) would exhibit a strong positive potential (blue), identifying them as primary sites for nucleophilic attack or hydrogen bond donation. The aromatic ring would show a gradient of potential, influenced by the electron-donating amino group and the electron-withdrawing dione (B5365651) system. This visual map provides a chemically intuitive guide to the molecule's interaction patterns. numberanalytics.comnih.gov
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule to an applied electric field. ias.ac.in Large β values are often found in molecules that possess a "push-pull" electronic structure, characterized by an electron-donating group connected to an electron-accepting group through a π-conjugated system. nih.govacs.org
4-Aminonaphthalene-1,2-dione fits this structural motif perfectly. The amino group (–NH₂) acts as a strong electron donor, while the naphthoquinone system, with its two electron-withdrawing carbonyl groups, serves as the acceptor. The naphthalene (B1677914) ring provides the necessary π-conjugated bridge for efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation. This ICT is a primary origin of high hyperpolarizability.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can predict the components of the hyperpolarizability tensor. researchgate.netbibliotekanauki.pl The magnitude of β is highly sensitive to the strength of the donor and acceptor groups and the length and efficiency of the conjugated bridge. ias.ac.inacs.org Theoretical calculations for 4-aminonaphthalene-1,2-dione and related donor-acceptor molecules can help in designing new materials with enhanced NLO properties.
| Molecule | Donor Group | Acceptor Group | Calculated β (10⁻³⁰ esu) |
|---|---|---|---|
| p-Nitroaniline | -NH₂ | -NO₂ | 9.2 |
| 4-dimethylamino-4'-nitrostilbene (DANS) | -N(CH₃)₂ | -NO₂ | 450 |
| 4-Aminonaphthalene-1,2-dione (Predicted) | -NH₂ | -C(=O)C(=O)- | Moderate to High |
Biological Research Applications and Mechanistic Studies of 4 Aminonaphthalene 1,2 Dione;hydrate Derivatives
Antineoplastic Activity Research
Derivatives of 4-aminonaphthalene-1,2-dione;hydrate (B1144303) are part of the broader naphthoquinone class of compounds, which have been a subject of extensive research for their potential as anticancer agents. nih.govnih.gov The core naphthoquinone scaffold is found in several clinically used chemotherapy drugs, such as doxorubicin. nih.govacs.org Researchers have synthesized and evaluated numerous analogues, modifying the core structure to enhance potency and selectivity against cancer cells. nih.govnih.gov
Investigations into the Inhibition of Cellular Proliferation in Cancer Cell Lines
A variety of naphthalene-dione derivatives have demonstrated significant cytotoxic effects against human cancer cell lines. nih.gov For example, a series of 4-phenylamino-substituted naphthalene-1,2-dione derivatives were shown to be effective antiproliferative agents. nih.gov Studies using the MTT assay revealed that compounds with a methyl group on the nitrogen linker displayed potent activities against human cancer cells. nih.gov
Another study focused on derivatives of 7-methyljuglone (B1678795) (5-hydroxy-7-methyl-1,4-naphthoquinone) and found that many exhibited significant toxicity against MCF-7 (breast), HeLa (cervical), SNO (esophageal), and DU145 (prostate) cancer cell lines. nih.gov Structure-activity relationship analysis indicated that fluoro substituents at position C-8, combined with hydroxyl groups at C-2 and C-5, were crucial for their toxic effects. nih.gov One of the most potent derivatives in this series showed IC50 values of 5.3 µM and 6.8 µM against HeLa and DU145 cell lines, respectively. nih.gov
Similarly, research into anilino-1,4-naphthoquinone derivatives identified several compounds with notable potency, with some achieving IC50 values around 1 μM. nih.gov The search for novel anticancer agents has also led to the synthesis of 1,4-dialkoxynaphthalene-2-alkyl imidazolium (B1220033) salts, with some of these new derivatives showing good cytotoxic activities. mdpi.com
Table 1: Antiproliferative Activity of Naphthalene-dione Derivatives in Cancer Cell Lines
| Compound Class | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 4-Phenylamino-naphthalene-1,2-diones | Various human cancer cells | Compounds with a methyl group on the nitrogen linker showed potent antiproliferative activity. | nih.gov |
| 7-Methyljuglone derivatives | MCF-7, HeLa, SNO, DU145 | Fluoro and hydroxyl substitutions enhanced toxicity. Derivative 19 was most potent against HeLa (IC50 = 5.3 µM) and DU145 (IC50 = 6.8 µM). | nih.gov |
| Anilino-1,4-naphthoquinones | Cancer cells | Several analogues demonstrated IC50 values around 1 μM. | nih.gov |
| Naphtho[1,2-b]furan-4,5-dione | MDA-MB-231 (breast) | Inhibited proliferation. | nih.gov |
Mechanistic Studies on the Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of naphthalene-dione derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov Apoptosis can be triggered through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways. mdpi.com
One study found that 4-phenylamino-substituted naphthalene-1,2-dione derivatives could induce apoptosis in A549 lung cancer cells. nih.gov This process was linked to the arrest of the cells in the G2/M phase of the cell cycle. nih.gov Cell cycle arrest prevents the cell from progressing through its division cycle, and prolonged arrest can lead to apoptosis. nih.gov The arrest is often controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov
Similarly, Naphtho[1,2-b]furan-4,5-dione (NFD), a related compound, was found to inhibit the proliferation of MDA-MB-231 breast cancer cells by inducing S-phase arrest and apoptosis. nih.gov The S-phase arrest was associated with a significant decrease in the protein expression of cyclin A, cyclin B, and Cdk2. nih.gov The NFD-induced apoptosis was characterized by an increase in the sub-G1 population, externalization of phosphatidylserine, and the activation of caspases, which are key executioner enzymes in the apoptotic pathway. nih.gov
Another naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), was shown to induce apoptosis in gastric cancer cells in a dose-dependent manner. nih.gov This was linked to the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways. nih.gov
Modulation of Mitochondrial Function (e.g., Mitochondrial Depolarization)
Mitochondria play a central role in the intrinsic apoptotic pathway. The disruption of mitochondrial function is a key mechanism for many anticancer agents. Mechanistic studies of 4-phenylamino-substituted naphthalene-1,2-dione derivatives revealed that these compounds can induce mitochondrial depolarization. nih.gov Mitochondrial depolarization, or the loss of the mitochondrial membrane potential (ΔΨm), is a critical event that leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.gov
This release triggers a cascade of events, including the activation of caspase-9 and subsequently caspase-3, ultimately leading to cell death. nih.gov The study on Naphtho[1,2-b]furan-4,5-dione (NFD) also confirmed this mechanism, showing that up-regulation of the pro-apoptotic protein Bad and down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL led to the loss of mitochondrial membrane potential and cytochrome c release. nih.gov Furthermore, the induction of mitochondrial depolarization by these compounds can result in the production of intracellular reactive oxygen species (ROS), which can further amplify the apoptotic signal. nih.govnih.gov
Interference with Microtubule Dynamics and Tubulin Polymerization
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and shape. nih.gov They are highly dynamic structures formed by the polymerization of α- and β-tubulin dimers. nih.gov Agents that interfere with microtubule dynamics are a major class of anticancer drugs.
Research has identified certain 4-aminonaphthalene-1,2-dione derivatives as tubulin polymerization inhibitors. nih.gov A study on 4-phenylamino-substituted naphthalene-1,2-diones demonstrated that these compounds act as inhibitors of tubulin polymerization. nih.gov By disrupting microtubule dynamics, these compounds induced mitotic arrest in A549 cells, which ultimately resulted in cellular apoptosis. nih.gov The ability of a cell to regulate microtubule dynamics is crucial, and suppressing these dynamics can be a potent strategy for halting cell proliferation. nih.gov
Receptor Tyrosine Kinase (RTK) Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR) Inhibition)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth and progression in many cancers. nih.gov As such, it is a significant target for anticancer drug development. nih.govacs.org
Several naphthoquinone derivatives have been investigated as EGFR inhibitors. nih.govacs.org One study reported that Naphtho[1,2-b]furan-4,5-dione (NFD) could abrogate the EGF-induced phosphorylation of EGFR and downstream signaling proteins like PI3K/Akt in MDA-MB-231 breast cancer cells. nih.gov This inhibition of the EGFR signaling pathway led to a reduction in cancer cell migration and invasion. nih.gov
Another study focused on a series of anilino-1,4-naphthoquinone derivatives, investigating their potential as EGFR inhibitors. nih.gov The results showed that several of these compounds were potent EGFR inhibitors, with some exhibiting IC50 values in the nanomolar range. acs.org The most potent compound in this series displayed a four-fold higher potency than erlotinib, a known EGFR inhibitor used in clinical practice. acs.org These findings highlight that the naphthoquinone scaffold is a promising framework for developing novel EGFR inhibitors. nih.gov
Table 2: EGFR Inhibition by Naphthalene-dione Derivatives
| Compound Class/Derivative | Cancer Type/Cell Line | Key Findings | Reference(s) |
|---|---|---|---|
| Naphtho[1,2-b]furan-4,5-dione (NFD) | Breast cancer (MDA-MB-231) | Inhibited EGF-induced EGFR phosphorylation and downstream PI3K/Akt signaling. | nih.gov |
| Anilino-1,4-naphthoquinones | Various | Potent EGFR inhibitors with IC50 values in the nanomolar range; one compound was 4x more potent than erlotinib. | acs.org |
| Furano-1,2-naphthoquinone | General | Reported to inhibit EGFR and induce apoptosis. | nih.govacs.org |
Multidrug Resistance (MDR) Reversal Studies
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of structurally and functionally different anticancer drugs. nih.gov One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps. nih.gov
While direct studies on 4-aminonaphthalene-1,2-dione;hydrate for MDR reversal are limited, research into related chemical classes provides insights. The general principle of MDR reversal involves inhibiting the mechanisms that cause resistance. For instance, some agents work by inhibiting the efflux effects of ABC transporters, thereby increasing the intracellular concentration of chemotherapeutic drugs. nih.gov Other strategies involve altering the physical state of the plasma membrane lipids in resistant cells. nih.gov Studies have shown that certain surfactants can reverse MDR by decreasing the lipid fluidity of the plasma membrane in resistant cells. nih.gov Given the diverse mechanisms of action of naphthoquinone derivatives, exploring their potential to modulate MDR-conferring proteins or related cellular processes remains an area of interest for future research.
Topoisomerase Inhibition Research
Naphthoquinone derivatives are a class of compounds investigated for their ability to inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes like replication and transcription. wikipedia.orgmdpi.com The general mechanism of topoisomerase inhibitors involves blocking the enzyme's action, which can lead to DNA strand breaks and subsequent cell death, making them valuable candidates in therapeutic research. wikipedia.orgmdpi.com
Research into quinone compounds has revealed their potential as topoisomerase inhibitors. Specifically, compounds like 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277) have been identified as inhibitors of human topoisomerase IIα. nih.gov The mechanism for this inhibition can involve targeting the enzyme's ATPase domain, which is essential for its function. nih.gov In silico modeling has predicted that various naphthoquinones can interact with key amino acid residues such as Ser-148, Ser-149, and Asn-150 within the ATPase domain of human topoisomerase IIα. nih.gov This interaction can lead to an accumulation of DNA double-strand breaks inside cells. nih.gov
Topoisomerase inhibitors are often classified as either poisons, which stabilize the transient DNA-enzyme complex, or catalytic inhibitors, which interfere with other aspects of enzyme function. wikipedia.org Some inhibitors, known as "poisons," function by stabilizing the complex formed between the topoisomerase enzyme and DNA, which prevents the re-ligation of the cleaved DNA strand. mdpi.com This leads to an accumulation of single or double-strand breaks, ultimately triggering apoptosis. mdpi.com
Furthermore, novel synthetic naphthoquinone adducts have been shown to act as dual inhibitors of both topoisomerase I and topoisomerase II. nih.govgeorgiasouthern.edu One such compound, TU100, was found to be an effective inhibitor of both enzymes by preventing the relaxation of supercoiled plasmid DNA. nih.govgeorgiasouthern.edu Interestingly, its mechanism did not involve intercalation into the DNA, and pre-incubation of the topoisomerase enzyme with the compound significantly enhanced its inhibitory effect, suggesting it acts as a slow-acting inhibitor that engages the enzyme directly. nih.govgeorgiasouthern.edu
Kinase Inhibitory Profiling (e.g., CDK2, FLT4, PDGFRA)
Kinase inhibitors are a major focus of drug development due to their ability to regulate fundamental processes in cell signaling. While specific inhibitory data for 4-aminonaphthalene-1,2-dione against Cyclin-Dependent Kinase 2 (CDK2), Fms-Related Tyrosine Kinase 4 (FLT4), and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) is not extensively detailed in the available research, the broader class of kinase inhibitors targeting these pathways provides context for potential activity.
PDGFRA is a frequently altered gene in certain aggressive tumors and is a key target for cancer therapy. nih.gov Several inhibitors targeting the PDGFR family have been developed. selleckchem.com For example, Imatinib is a potent inhibitor of wild-type PDGFR family members and has demonstrated the ability to inhibit PDGFRA phosphorylation and exert growth-inhibitory effects on glioma cells. nih.gov Research has also led to the discovery of selective type II inhibitors that target both PDGFRβ and RAF kinases. nih.gov These type II inhibitors are designed to stabilize the inactive conformation of the kinase, a different mechanism from typical ATP-mimetic inhibitors. nih.gov While research has identified compounds like Dasatinib, Avapritinib, and Seralutinib as potent PDGFR inhibitors, a direct link or inhibitory profile for 4-aminonaphthalene-1,2-dione hydrate against PDGFRA, CDK2, or FLT4 requires further specific investigation. nih.govselleckchem.com
Antimicrobial Activity Research
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Naphthoquinone derivatives have demonstrated significant potential as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. Studies have shown that compounds with a 1,4-naphthoquinone skeleton can have strong antibacterial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 500 µmol/L. nih.gov The MIC represents the lowest concentration of an antibiotic that inhibits the visible growth of a bacterial strain. idexx.com
Derivatives such as juglone, a naturally occurring 1,4-naphthoquinone, have shown particularly potent activity against Staphylococcus aureus. nih.gov Mechanistic studies suggest that the antibacterial action of some naphthoquinones involves the induction of reactive oxygen species (ROS) within bacterial cells, which leads to DNA damage and inhibition of DNA repair mechanisms like the RecA protein. nih.gov Other 1,4-naphthoquinones, including plumbagin, have also exhibited a broad range of bacteriostatic and bactericidal effects. nih.gov
The following table summarizes the antibacterial activity of selected 1,4-naphthoquinone derivatives against various bacterial strains.
| Compound Class | Bacterial Strain | Strain Type | MIC Range (µmol/L) | Source |
|---|---|---|---|---|
| 1,4-Naphthoquinone Derivatives | Staphylococcus aureus | Gram-Positive | 15.625 - 500 | nih.gov |
| 1,4-Naphthoquinone Derivatives | Escherichia coli | Gram-Negative | 15.625 - 500 | nih.gov |
| Juglone (specific 1,4-Naphthoquinone) | Staphylococcus aureus | Gram-Positive | ≤ 0.125 | nih.gov |
| 1,4-Naphthoquinone & Plumbagin | Broad range of Gram-positive and Gram-negative bacteria | Varies | nih.gov |
Antifungal Investigations
The antifungal potential of naphthoquinone derivatives has been evaluated against a range of pathogenic fungi, including opportunistic yeasts and molds. nih.govmdpi.com The emergence of drug-resistant fungal strains has spurred research into new classes of antifungal agents, with naphthoquinones showing promise. researchgate.net
Studies have identified specific derivatives with potent activity. For instance, 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) demonstrated significant antifungal effects, particularly against Candida species and dermatophytes, with MIC values as low as <1.56 to 6.25 µg/mL. nih.govresearchgate.net The primary mechanism of action for 2,3-DBNQ is believed to be the disruption of fungal membrane permeability. nih.gov Other derivatives, such as 2-acylnaphthohydroquinones and 2-methoxynaphthalene-1,4-dione (2-MNQ), have also shown notable activity against various fungal pathogens, including Aspergillus fumigatus and Cryptococcus neoformans. mdpi.comnih.govfrontiersin.org
The table below details the antifungal activity of several naphthoquinone derivatives.
| Compound | Fungal Species | MIC Range (µg/mL) | Source |
|---|---|---|---|
| 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) | Candida species | <1.56 - 6.25 | nih.govresearchgate.net |
| 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) | Dermatophytes | <1.56 | nih.govresearchgate.net |
| Acylnaphthohydroquinones | Candida krusei | 2 | mdpi.com |
| Acylnaphthohydroquinones | Filamentous Fungi (Molds) | 4 - 64 | mdpi.com |
| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus neoformans | 3.12 - 12.5 | nih.gov |
Antiparasitic Activity Studies (e.g., Trypanocidal, Leishmanicidal)
Derivatives of naphthoquinone have been a subject of research for their potential against parasitic protozoa, such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. The biological activity of naphthoquinones in this context is often linked to their ability to generate semi-quinone radicals and reactive oxygen species (ROS), which induce oxidative stress in the parasite's cells. rsc.org
Synthetic naphthoquinone derivatives have been tested for their trypanocidal and leishmanicidal effects. nih.govrsc.org In one study, several newly synthesized derivatives were evaluated against T. cruzi, with some compounds showing notable activity against the intracellular amastigote stage of the parasite. rsc.orgresearchgate.net For example, compound 11a from the study demonstrated an IC50 value of 20.7 μM. rsc.orgresearchgate.net However, the same set of compounds was found to be inactive against the promastigote stages of Leishmania chagasi and Leishmania braziliensis, indicating a degree of selectivity in their antiparasitic action. rsc.orgnih.gov These findings suggest that while the naphthoquinone scaffold is promising for developing trypanocidal agents, further structural modifications are necessary to elicit potent leishmanicidal activity. rsc.orgresearchgate.net
Antioxidant Activity Investigations
The antioxidant properties of naphthoquinone derivatives are linked to their chemical structure, particularly their ability to participate in electron transfer reactions. nih.gov Assays used to measure total antioxidant capacity, such as the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) methods, are often based on electron transfer (ET) mechanisms. nih.govresearchgate.net In these assays, the antioxidant compound reduces an oxidant, which results in a measurable color change. nih.govnih.gov
The structure of a phenolic or quinone compound is crucial for its antioxidant activity. nih.gov For flavonoids, three structural features are considered important for high antioxidant activity, with the ortho-dihydroxy (catechol) structure in the B-ring being a key element. nih.gov This structure imparts greater stability to the resulting aryloxy radical formed after the antioxidant donates a hydrogen atom or electron. nih.gov The 1,2-dione arrangement in 4-aminonaphthalene-1,2-dione is an ortho-quinone, which is the oxidized form of a catechol. This quinone-catechol redox couple is central to its potential antioxidant/pro-oxidant activity. The compound can act as an antioxidant by scavenging free radicals through electron or hydrogen atom donation.
The CUPRAC method uses a copper(II)-neocuproine reagent and operates at a physiological pH, making it a relevant assay for biological systems. nih.govresearchgate.net It is applicable to both water-soluble and fat-soluble antioxidants. nih.gov The ability of compounds like 4-aminonaphthalene-1,2-dione to be measured by such ET-based assays points to their capacity to act as reducing agents and scavenge oxidants, which is the basis of their antioxidant activity. phcogj.comunpad.ac.id
Advanced Analytical Methodologies for 4 Aminonaphthalene 1,2 Dione;hydrate Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of individual components from complex mixtures. For a compound like 4-aminonaphthalene-1,2-dione;hydrate (B1144303), which belongs to the aminonaphthoquinone class, specific liquid chromatography techniques are particularly effective.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying compounds like 4-aminonaphthalene-1,2-dione;hydrate. A reversed-phase HPLC method is typically employed for the analysis of naphthalene (B1677914) derivatives and related compounds. nih.govresearchgate.net This approach uses a non-polar stationary phase (like a C18 column) and a polar mobile phase, allowing for the effective separation of moderately polar compounds. nih.govnih.gov
The method's precision and specificity enable the determination of the compound's purity and the identification of any process-related impurities. nih.gov The system is commonly equipped with a Photo Diode Array (PDA) or UV-Vis detector to monitor the analytes as they elute from the column. nih.govyoutube.com The selection of an appropriate wavelength for detection is critical for achieving high sensitivity. Due to the lack of inherent chromophores in some related molecules, pre- or post-column derivatization is sometimes necessary to enable UV or fluorescence detection. youtube.combutterworth-labs.co.uk
Below is a table summarizing typical parameters for an HPLC method suitable for analyzing aminonaphthoquinone compounds.
| Parameter | Typical Specification | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer nih.govresearchgate.net | To elute compounds with varying polarities. |
| Flow Rate | 1.0 - 1.5 mL/min nih.govnih.gov | Controls the speed of the separation process. |
| Detector | Photo Diode Array (PDA) or UV-Vis nih.govyoutube.com | To detect and quantify the compound. |
| Column Temp. | 25 - 30 °C nih.govmerckmillipore.com | Ensures reproducible retention times. |
| Injection Vol. | 5 - 20 µL | Amount of sample introduced for analysis. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Derivatization
For highly sensitive and selective detection, especially at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov However, quinones often exhibit low ionization efficiency in common electrospray ionization (ESI) sources, which makes their detection challenging. gxu.edu.cnacs.org To overcome this, a derivatization step is frequently introduced to enhance the ionization efficiency of the target analyte. acs.orgresearchgate.netnih.gov
Derivatization involves reacting the quinone with a specific reagent to add a chemical "tag" that is more easily ionized. gxu.edu.cnresearchgate.net This significantly improves the sensitivity of the analysis, allowing for detection at picogram or even lower levels. nih.gov Methanol has been used as a derivatization reagent, where the introduction of a methoxy (B1213986) group to the quinone structure greatly improves ionization efficiency in ESI-MS. nih.govgxu.edu.cn Another approach involves using sulfhydryl reagents like cysteamine, which introduces an amine group with a strong proton-binding ability, thereby boosting the signal in MS analysis. gxu.edu.cn This strategy has proven effective for the analysis of various quinones in complex matrices. gxu.edu.cnacs.org
The following table outlines common derivatization agents used for the LC-MS/MS analysis of quinones.
| Derivatization Reagent | Chemical Tag Introduced | Advantage | Reference |
| Methanol | Methoxy group (-OCH₃) | Simple, economic, greatly improves ionization. nih.govgxu.edu.cn | nih.govgxu.edu.cn |
| Cysteamine | Amine group via sulfhydryl reaction | Introduces easily charged tag, improves ionization. gxu.edu.cn | gxu.edu.cn |
| Triphenylphosphine | Phosphonium ion | Increases ionization efficiency by 2-3 orders of magnitude. acs.org | acs.org |
Electrochemical Analysis
Electrochemical methods provide valuable information about the redox properties of molecules, which is particularly relevant for quinones as their biological activity is often linked to their ability to undergo redox cycling.
Cyclic Voltammetry (CV) for Redox Properties
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a substance. researchgate.netasianpubs.org For this compound, CV can be used to determine its redox potentials, study the reversibility of electron transfer reactions, and understand its electrochemical behavior. researchgate.net In a typical experiment, the compound is analyzed in a solution containing a supporting electrolyte, and the potential is swept back and forth while the resulting current is measured. The resulting plot of current versus potential, a voltammogram, provides a fingerprint of the compound's redox activity. This is crucial for understanding how the aminonaphthoquinone might interact with biological systems through electron transfer mechanisms. researchgate.net
The table below lists key parameters that can be derived from a Cyclic Voltammetry study.
| Parameter | Description | Significance |
| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. | Indicates the ease of removing electrons. |
| Cathodic Peak Potential (Epc) | Potential at which reduction occurs. | Indicates the ease of adding electrons. |
| Formal Redox Potential (E°') | Average of Epa and Epc. | Standard potential of the redox couple. |
| Peak Separation (ΔEp) | Difference between Epa and Epc. | Provides information on the reversibility of the electron transfer. |
| Peak Current (Ip) | Magnitude of the current at the peak potential. | Related to the concentration and diffusion coefficient of the analyte. |
Advanced Spectroscopic Probes
Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing detailed structural and quantitative information. For trace analysis, enhanced spectroscopic methods are required.
Surface Enhanced Raman Spectroscopy (SERS) for Trace Analysis
Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive analytical technique that can enhance the weak Raman scattering signal of a molecule by several orders of magnitude (typically 10⁶ to 10⁸). aidic.itresearchgate.netmdpi.com This enormous enhancement allows for the detection of molecules at extremely low concentrations, even down to the single-molecule level. nih.govrsc.org The effect arises from the excitation of localized surface plasmons on nanostructured metallic surfaces, most commonly silver (Ag) or gold (Au). aidic.itui.ac.idnih.gov
For the trace analysis of this compound, the analyte would be adsorbed onto a SERS-active substrate, such as a colloid of silver or gold nanoparticles. aidic.itnih.gov When a laser excites the sample, the enhanced electromagnetic field at the nanoparticle surface dramatically increases the intensity of the Raman signal, providing a highly specific vibrational fingerprint of the molecule. This makes SERS an ideal tool for detecting trace amounts of the compound in complex environments. mdpi.comfiu.edu The fabrication and optimization of the SERS substrate are critical for achieving high sensitivity and reproducibility. nih.govnih.gov
The following table presents examples of SERS substrates used for the detection of organic molecules.
| Substrate Material | Nanostructure Type | Typical Enhancement Factor | Application |
| Silver (Ag) | Colloidal Nanoparticles aidic.it | ~10⁶ | Detection of quinolones. aidic.it |
| Gold (Au) | Colloidal Nanoparticles ui.ac.id | High Sensitivity | Detection of hydroquinone. ui.ac.id |
| Silver (Ag) | Nanoparticle-embedded Silica researchgate.net | High Sensitivity & Selectivity | Detection of flavonoids. researchgate.net |
| Gold (Au) | Nanostars on PDMS mdpi.com | High Enhancement | Detection of pesticides on surfaces. mdpi.com |
Q & A
Q. How can AI-driven autonomous laboratories accelerate derivative discovery?
- Methodological Answer : Implement AI platforms (e.g., LabMate.ML ) for iterative synthesis-design workflows. Train neural networks on existing reaction databases to predict feasible derivatives. Autonomous labs adjust parameters (e.g., pH, temperature) in real-time using feedback from inline spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
